molecular formula C9H21NO B13187117 1-Amino-2,3,5-trimethylhexan-3-ol

1-Amino-2,3,5-trimethylhexan-3-ol

Cat. No.: B13187117
M. Wt: 159.27 g/mol
InChI Key: SKEVFLFWPIQYGR-UHFFFAOYSA-N
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Description

1-Amino-2,3,5-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It consists of a hexane backbone with three methyl groups and an amino group attached to the third carbon, and a hydroxyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,3,5-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a suitable halogenated precursor with an amine. For example, starting with 2,3,5-trimethylhexan-3-ol, the hydroxyl group can be converted to a leaving group (such as a tosylate or mesylate), which can then be displaced by an amine to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,5-trimethylhexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2,3,5-trimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-2,3,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2,5,5-trimethylhexan-3-ol
  • 2-Amino-3,5-dimethylhexan-3-ol
  • 3-Amino-2,3,5-trimethylhexane

Uniqueness

1-Amino-2,3,5-trimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,3,5-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-7(2)5-9(4,11)8(3)6-10/h7-8,11H,5-6,10H2,1-4H3

InChI Key

SKEVFLFWPIQYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C)CN)O

Origin of Product

United States

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